N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dioxido-dihydrothiophene ring, a fluorobenzylidene group, and a thiazolidinone moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the fluorobenzylidene group and the dioxido-dihydrothiophene ring. Common reagents used in these reactions include thioamides, aldehydes, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester used in organic synthesis.
Mafenide: A sulfonamide with antimicrobial properties.
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of a dioxido-dihydrothiophene ring, fluorobenzylidene group, and thiazolidinone moiety provides distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C16H13FN2O4S3 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C16H13FN2O4S3/c17-11-3-1-10(2-4-11)7-13-15(21)19(16(24)25-13)8-14(20)18-12-5-6-26(22,23)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7- |
InChI Key |
SQFXZLJHABZPEQ-QPEQYQDCSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
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